

# Spectroscopic Profile of 2-Cyano-6-fluorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyano-6-fluorobenzoic acid

Cat. No.: B1351160

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## Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **2-Cyano-6-fluorobenzoic acid** (CAS No. 887266-96-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing **2-Cyano-6-fluorobenzoic acid** in synthetic chemistry and drug discovery, enabling its unambiguous identification and characterization.

## Chemical Structure and Properties

- IUPAC Name: **2-Cyano-6-fluorobenzoic acid**
- CAS Number: 887266-96-8
- Chemical Formula: C<sub>8</sub>H<sub>4</sub>FNO<sub>2</sub>
- Molecular Weight: 165.12 g/mol
- SMILES: O=C(O)c1c(F)cccc1C#N

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Cyano-6-fluorobenzoic acid**. These predictions are derived from established principles of spectroscopy and comparison with structurally related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.8-8.0	Triplet	1H	Aromatic H
~7.6-7.8	Doublet	1H	Aromatic H
~7.5-7.7	Doublet	1H	Aromatic H

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be influenced by through-space coupling with the fluorine atom.

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-170 (d)	-COOH
~160-165 (d, $^{1}\text{JCF}$ )	C-F
~135-140 (d)	Aromatic CH
~130-135 (d)	Aromatic CH
~120-125 (d)	Aromatic CH
~115-120	-CN
~110-115 (d)	C-CN

Note: Carbons in close proximity to the fluorine atom will exhibit splitting (d = doublet) due to carbon-fluorine coupling. The magnitude of the coupling constant (J) provides additional structural information.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
2220-2240	Sharp, Medium	C≡N stretch (Nitrile)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1620	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch (Carboxylic acid)
1100-1200	Strong	C-F stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
165	[M] <sup>+</sup> (Molecular ion)
148	[M-OH] <sup>+</sup>
137	[M-CO] <sup>+</sup> or [M-H <sub>2</sub> O] <sup>+</sup>
120	[M-COOH] <sup>+</sup>
92	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound such as **2-Cyano-6-fluorobenzoic acid**.

## NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Cyano-6-fluorobenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - The spectral width should be set to cover a range of at least 0-15 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A greater number of scans will be necessary compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.
  - The spectral width should be set to cover a range of 0-200 ppm.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
  - Acquire the sample spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

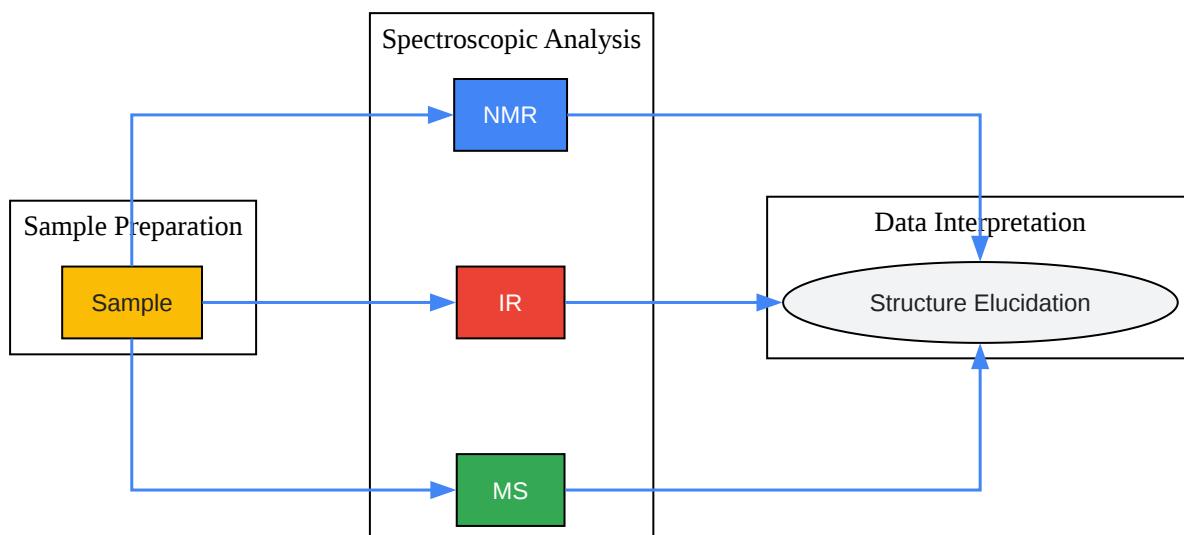
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:

- ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely show the molecular ion peak  $[M-H]^-$  in negative ion mode or  $[M+H]^+$  in positive ion mode.
- EI: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam. This is a hard ionization technique that will show the molecular ion  $[M]^+$  and extensive fragmentation.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

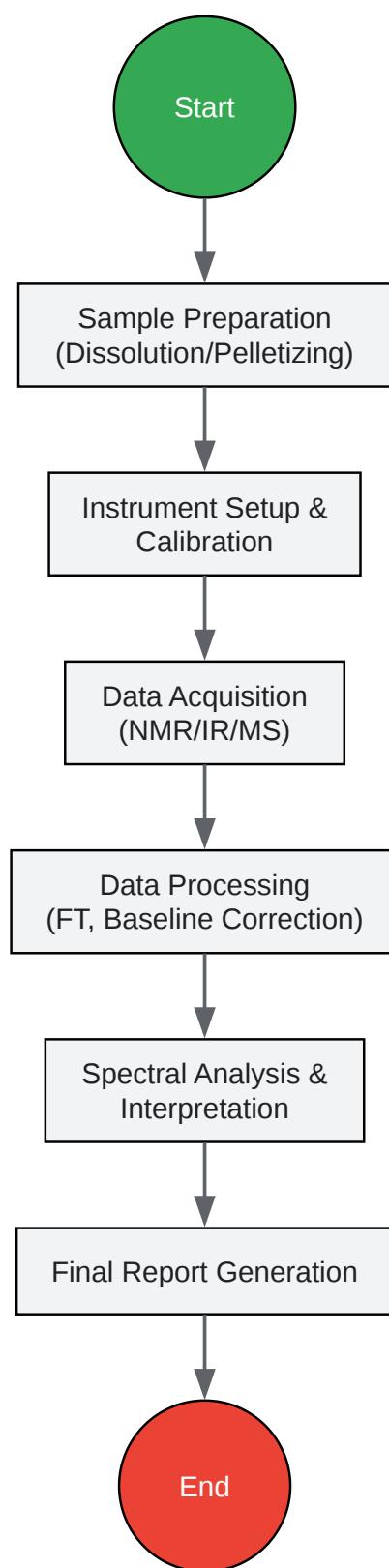
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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Caption: A generalized experimental workflow for spectroscopic analysis.

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